(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid

Flavor & Fragrance Asymmetric Synthesis Cooling Agent Intermediates

Racemic or alternative menthane carboxylic acid isomers fail to deliver the stereochemical fidelity required for WS-3 and WS-1 cooling agent manufacture. This (1R,2S,5R) enantiomer eliminates costly chiral resolution, enabling direct access to diastereomerically pure intermediates. • Fixed stereochemistry ensures consistent cooling efficacy and sensory profile in oral care, confectionery, and tobacco applications. • Solid form (mp 66-69°C) simplifies handling, storage, and QC versus liquid analogs. • 97% purity, available from stock with cold-chain or ambient shipping options.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 16052-40-7
Cat. No. B095772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid
CAS16052-40-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)O)C(C)C
InChIInChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10-/m1/s1
InChIKeyMNVSUVYRIVXDBK-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5R)-p-Menthane-3-carboxylic Acid – Overview


(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid (CAS 16052-40-7), also known as (-)-menthylformic acid or (1R,3R,4S)-p-menthane-3-carboxylic acid, is a chiral cyclohexane carboxylic acid derivative of the monoterpene menthol [1]. This compound exists as a solid with a melting point of 66–69°C and is commercially available with a purity specification of 97% . Its fixed (1R,2S,5R) stereochemistry is essential for applications in asymmetric synthesis and as a key intermediate in the production of high-value cooling agents such as N-ethyl-p-menthane-3-carboxamide (WS-3), which provide physiological cooling without the minty odor or harsh notes associated with menthol [2].

Stereochemical Control
Enantiopure (1R,2S,5R) intermediate for asymmetric synthesis of cooling agents and chiral auxiliaries
Workflow Compatibility
Solid form with defined melting point simplifies weighing, storage, and purity verification
Selection Context
Preferred over racemic or alternate isomers to avoid costly chiral resolution steps

Why Substitution Fails for (1R,2S,5R)-p-Menthane-3-carboxylic Acid


Substitution with racemic mixtures or alternative menthane carboxylic acid isomers (e.g., (1S,2R,5R) enantiomers or neo-isomers) is not feasible due to the critical role of stereochemistry in downstream chiral recognition and biological activity [1]. The (1R,2S,5R) configuration is essential for the formation of diastereomerically pure intermediates used in the synthesis of enantiopure cooling agents such as WS-3 and WS-1 [2]. Use of generic or racemic material would compromise stereochemical purity, leading to reduced cooling efficacy, altered sensory profiles, and potential regulatory non-compliance in flavor and fragrance applications [3]. Furthermore, the solid physical form and well-defined melting point of this specific stereoisomer facilitate easier handling, storage, and quality control compared to liquid or low-melting analogs .

Stereochemistry
Racemic mixtures or (1S,2R,5R) isomers yield different cooling profiles and may require additional separation; downstream recognition can shift
Physical Form
Liquid analogs or low-melting alternatives may lack the handling and quality-control consistency of the defined solid stereoisomer
Regulatory
Flavor/fragrance applications require enantiomer-specific documentation; generic grade may not meet stereochemical-purity expectations

Quantitative Evidence for (1R,2S,5R)-p-Menthane-3-carboxylic Acid


Stereochemical Purity Enables Enantiopure WS-3

The (1R,2S,5R) stereoisomer is the exclusive precursor for the synthesis of (1R,2S,5R)-N-ethyl-p-menthane-3-carboxamide (WS-3), a leading cooling agent. In contrast, the (1S,2R,5R) isomer yields the neo-WS-1 compound, which exhibits a different cooling profile. Use of racemic or alternate stereoisomers results in mixtures that require costly separation and diminish the desired sensory characteristics [1]. The stereochemical purity of CAS 16052-40-7 ensures direct access to the target enantiomer without additional resolution steps [2].

WS-3 Precursor Configuration
Class-level inference
Target: (1R,2S,5R)
Comparator: (1S,2R,5R) or racemic
Difference: Exclusive enantiopure WS-3 vs. mixture requiring separation
Supports enantiopure WS-3 synthesis context
Reported from patent and synthesis documentation; class-level inference
Flavor & Fragrance Asymmetric Synthesis Cooling Agent Intermediates

Solid Form and Melting Point Advantage

The compound is a solid at room temperature with a reported melting point range of 66–69°C . This contrasts with many structurally related menthane derivatives (e.g., menthol, melting point 42–45°C) and alternative menthane carboxylic acids that are liquids at ambient conditions [1]. The solid form simplifies weighing, storage, and purity verification via melting point analysis, reducing handling errors and ensuring batch-to-batch consistency .

Physical Form & Melting Point
Cross-study comparable
Target: solid; mp 66–69°C
Comparator: menthol solid (mp 42–45°C), p-menthane esters (liquid)
Quantified: Δmp ~24°C higher
Supports handling and quality-control workflow
Supplier and literature data; cross-study comparable
Chemical Procurement Quality Control Physical Properties

Favorable ADME Predicted by LogP and PSA

The computed XLogP3 value of 3.4 and polar surface area (PSA) of 37.3 Ų for (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarboxylic acid [1] indicate moderate lipophilicity and low polarity, respectively. These values are comparable to those of menthol (XLogP3 3.0, PSA 20.2 Ų) and suggest good membrane permeability and potential for oral bioavailability [2]. While not a direct measure of efficacy, these computed parameters guide medicinal chemists in selecting building blocks with favorable drug-like properties for lead optimization [3].

Computed LogP & PSA
Class-level inference
Target: XLogP3 3.4, PSA 37.3 Ų
Comparator: menthol XLogP3 3.0, PSA 20.2 Ų
ΔXLogP3 +0.4; ΔPSA +17.1 Ų
Supports in silico lead optimization context
In silico prediction; experimental validation needed
Drug Discovery ADME Prediction Physicochemical Properties

Application Scenarios for (1R,2S,5R)-p-Menthane-3-carboxylic Acid


High-Purity Cooling Agent Synthesis

This stereoisomer is the essential starting material for the production of N-ethyl-p-menthane-3-carboxamide (WS-3) and related cooling agents. Its (1R,2S,5R) configuration ensures direct access to the desired enantiomer, avoiding costly chiral resolution steps and enabling the manufacture of cooling agents with a clean, non-minty sensory profile for use in oral care, confectionery, and tobacco products [1].

Chiral Building Block for Asymmetric Synthesis

Due to its fixed stereochemistry and carboxylic acid functionality, the compound serves as a valuable chiral auxiliary or resolving agent. It can be used to prepare diastereomeric esters for the chromatographic separation of racemic carboxylic acids or to introduce chiral handles into complex molecules, particularly in the synthesis of terpenoid natural products and pharmaceuticals [2].

Photoinitiator for Helix-Sense-Selective Polymerization

The compound has been utilized in the synthesis of chiral bisacylphosphine oxide photoinitiators, such as (-)-bis(menthylformyl)phenylphosphine oxide (BMPPO). These initiators enable the helix-sense-selective radical photopolymerization of bulky methacrylate monomers, yielding optically active polymers with controlled helical conformations for advanced material applications [3].

Application
Selection Property
Validation Focus
Cooling agent synthesis
Stereochemical control
Enantiomer-specific synthesis review
Chiral building block / resolving agent
Chiral purity
Diastereomeric purity review
Chiral photoinitiator precursor
Enantiopure building block
Helix-sense selectivity review

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